tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate
Description
Properties
Molecular Formula |
C11H14Cl2N2O2 |
|---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-4,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) |
InChI Key |
YXOAVPVMMQLKMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Protection via Boc Anhydride
A commonly employed method involves the nucleophilic addition of the amino group to tert-butoxycarbonyl anhydride under mild conditions:
-
- Starting amine (2-amino-4,5-dichloroaniline)
- Di-tert-butyl dicarbonate (Boc anhydride), typically 1.2 equivalents
- Triethylamine, 1.2 equivalents, as base
- Solvent: Dichloromethane (CH2Cl2) or ethyl acetate
- Temperature: 0°C initially, then room temperature
- Reaction time: 1 hour at 0°C plus 8 hours at room temperature
-
- Dissolve the amino compound in dry dichloromethane under nitrogen atmosphere.
- Cool the solution to 0°C.
- Add triethylamine followed by slow addition of Boc anhydride.
- Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 8 hours.
- Work-up by washing with water and brine, drying over magnesium sulfate, filtering, and evaporating solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.
Yields: Typically high, around 80-90% for similar carbamate derivatives.
Alternative Preparation via Bis(tert-butoxycarbonyl)oxide
An alternate reagent, bis(tert-butoxycarbonyl)oxide, can be used for carbamate formation:
-
- p-Phenylenediamine or substituted aniline (analogous to 2-amino-4,5-dichloroaniline)
- Bis(tert-butoxycarbonyl)oxide (Boc2O), 0.5 equivalents relative to diamine (to selectively protect one amino group)
- Solvent: Ethyl acetate or toluene
- Temperature: 55–80°C
- Reaction time: 0.5 to 2 hours
-
- Heat the substituted aniline in ethyl acetate or toluene to 55–80°C.
- Add bis(tert-butoxycarbonyl)oxide dissolved in the same solvent dropwise over 15 minutes.
- Continue stirring at the reaction temperature for 0.5–2 hours until completion.
- Cool to room temperature, wash with 5% citric acid solution to remove excess reagents and byproducts.
- Extract aqueous phase with dilute acid and adjust pH to 8.5–10 with sodium hydroxide to precipitate the carbamate product.
- Filter, wash with water, and dry under vacuum.
Yields: Moderate to good, approximately 77–82% depending on solvent and conditions.
Reaction Monitoring and Purification
- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Purification: The product is typically purified by recrystallization from suitable solvents or column chromatography using mixtures such as ethyl acetate/hexane.
- Characterization: Confirmed by spectral data including ^1H NMR, ^13C NMR, IR, and mass spectrometry.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Anhydride Protection | 2-amino-4,5-dichloroaniline | Di-tert-butyl dicarbonate (1.2 eq), triethylamine | Dichloromethane | 0°C → RT (9 hrs) | 80–90 | Mild conditions, high purity |
| Bis(tert-butoxycarbonyl)oxide | 2-amino-4,5-dichloroaniline | Bis(tert-butoxycarbonyl)oxide (0.5 eq) | Ethyl acetate or toluene | 55–80°C (0.5–2 h) | 77–82 | Requires pH adjustment to precipitate product |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of substituted carbamates .
Scientific Research Applications
Chemistry: tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of enzyme inhibitors .
Medicine: .
Industry: In industrial applications, this compound is used in the production of polymers and coatings .
Mechanism of Action
The mechanism by which tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate exerts its effects involves the interaction with biological macromolecules such as proteins and nucleic acids . The compound can form covalent bonds with these macromolecules, leading to changes in their structure and function . The molecular targets include enzymes involved in metabolic pathways, where the compound acts as an inhibitor .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate, we compare it with structurally related carbamate derivatives, focusing on substituent effects, synthesis, and applications.
Table 1: Structural and Functional Comparison of Carbamate Derivatives
Substituent Effects on Reactivity and Properties
- Chlorine vs. Methyl Groups : The dichloro derivative exhibits stronger electron-withdrawing effects compared to the dimethyl analog (), reducing aromatic ring reactivity in electrophilic substitutions. This may necessitate harsher reaction conditions for further functionalization. In contrast, methyl groups (electron-donating) enhance electron density, favoring reactions like nitration or halogenation .
- Hydrochloride Salts : The hydrochloride salt of tert-butyl carbamates () improves water solubility, critical for pharmacokinetics in drug development. The dichloro variant may form similar salts, though its higher molecular weight could reduce solubility compared to aliphatic analogs .
Key Research Findings
- Steric and Electronic Modulation : Chlorine atoms in the dichloro derivative increase steric hindrance and decrease basicity compared to methyl or methoxy groups. This impacts intermolecular interactions, such as hydrogen bonding in crystal structures (implied by crystallography tools in ) .
- Biological Activity : Oxazoline-containing carbamates () show that bulky substituents enhance HDAC3 selectivity. The dichloro variant’s planar aromatic system may favor interactions with flat binding pockets, unlike aliphatic or chiral analogs .
Biological Activity
tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate is a chemical compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C13H18Cl2N2O2, and it has a molecular weight of approximately 305.2 g/mol. The compound features a tert-butyl group, an amino group, and a dichlorophenyl moiety, which suggest interactions with various biological targets, including enzymes and receptors involved in disease processes.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of nitric oxide synthase, which plays a crucial role in various physiological processes.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, indicating that this compound may also possess such properties .
- Cell Signaling Modulation : Its structural features suggest possible interactions with protein kinases or receptors linked to cancer progression and other hyperproliferative diseases.
Case Studies and Research Findings
-
Inhibitory Effects on Cancer Cell Lines :
- A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Activity :
-
Pharmacokinetic Studies :
- Preliminary investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and metabolic stability when tested using human liver microsomes.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl (2-amino-5-fluorophenyl)carbamate | Contains a fluorine substituent | Enhanced lipophilicity compared to dichloro variant |
| Tert-butyl (3-amino-4-chlorophenyl)carbamate | Chlorine at position 4 instead of 5 | Potentially different biological activity |
| Tert-butyl (2-amino-3,5-dichlorophenyl)carbamate | Dichloro substitution at positions 3 and 5 | May exhibit distinct pharmacological properties |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Nucleophilic Substitution : This method involves the reaction of tert-butyl carbamate with appropriate dichloroaniline derivatives.
- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the amide bond between the amino group and the carbamate.
These methods can be adapted based on the desired purity levels and available reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
